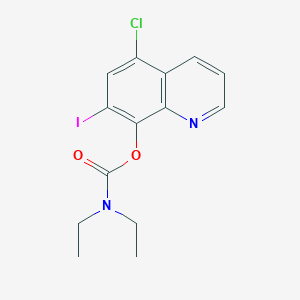

5-Chloro-7-iodoquinolin-8-yl diethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-7-iodoquinolin-8-yl diethylcarbamate, also known as CQ or CQD, is a synthetic compound that has been widely used in scientific research. It is a derivative of quinoline, a heterocyclic compound that is commonly found in natural products such as alkaloids and flavonoids. CQ has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Applications De Recherche Scientifique

Potential in Cancer Therapy

5-Chloro-7-iodoquinolin-8-ol, commonly referred to as Clioquinol, has demonstrated promising preclinical efficacy in cancer therapy. Its mechanism includes inhibiting the function of the proteasome, which is crucial for the degradation of misfolded proteins. This inhibition is associated with the compound's potential as an anti-cancer agent, providing a new avenue for therapeutic strategies against malignancies (Mao & Schimmer, 2008). Additionally, chloroquine and its analogs, sharing a structural motif with 5-Chloro-7-iodoquinolin-8-yl diethylcarbamate, have been identified for their potential to enhance the efficacy of conventional cancer therapies through sensitization of cancer cells to cell-killing effects by radiation and chemotherapeutic agents (Solomon & Lee, 2009).

Alzheimer's Disease Treatment

Clioquinol's ability to bind copper and dissolve beta-amyloid plaques in the brain has led to its investigation for the treatment of Alzheimer's disease. This property suggests that Clioquinol, through its metal-binding capabilities, could offer therapeutic benefits in neurodegenerative diseases by targeting the metal dyshomeostasis believed to contribute to the pathogenesis of conditions like Alzheimer's (Pushie et al., 2014).

Antimicrobial and Antifungal Applications

Originally used as an anti-fungal and anti-protozoal drug, Clioquinol has broad antimicrobial properties. Despite its withdrawal for oral use due to neurotoxicity concerns, its external application in creams and ointments remains for the treatment of skin diseases. This usage underscores the compound's effectiveness in addressing microbial infections (Bosch, Guiteras, & Izquierdo, 1988).

Research on Metal Complexes for Therapeutic Use

The investigation into the stoichiometry and conditional stability constants of Cu(II) and Zn(II) complexes with Clioquinol has implications for therapy in diseases like Alzheimer's and Huntington's. The formation of metal-Clioquinol complexes could reduce free metal ion concentrations in the brain, potentially altering disease progression by affecting the aggregation of neurotoxic proteins or modifying brain excitability (Ferrada et al., 2007).

Mécanisme D'action

Target of Action

It is structurally similar to 5-chloro-7-iodoquinolin-8-ol, also known as clioquinol , which has been shown to have antibacterial , antifungal , and antiprotozoal properties . It acts as a chelator of copper and zinc ions , suggesting that it may interact with metal-dependent enzymes or processes in the cell.

Mode of Action

Based on its structural similarity to clioquinol, it may function as ametal chelator , binding to copper and zinc ions . This could disrupt the normal function of metal-dependent enzymes or processes, leading to the death of microbial cells.

Biochemical Pathways

As a potential metal chelator, it could affect a variety of biochemical pathways that rely on metal ions for enzymatic function .

Pharmacokinetics

It is known that clioquinol, a structurally similar compound, was used topically in the form of a cream for the treatment of skin infections , suggesting that it may have good skin permeability.

Result of Action

Based on its structural similarity to clioquinol, it may lead to the death of microbial cells by disrupting metal-dependent enzymes or processes .

Propriétés

IUPAC Name |

(5-chloro-7-iodoquinolin-8-yl) N,N-diethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClIN2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOVJQMHJXZKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)

![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)

![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)

![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)